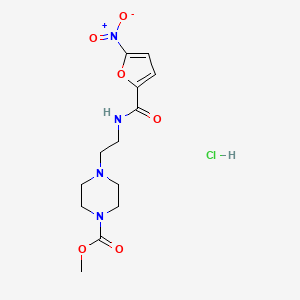![molecular formula C6H8F2IN3 B2481397 1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine CAS No. 2226182-15-4](/img/structure/B2481397.png)
1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine is a chemical compound with the molecular formula C6H8F2IN3. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is of interest due to its unique structural features, which include a difluoroethyl group and an iodine atom, making it a valuable candidate for various chemical and biological applications .
Preparation Methods
The synthesis of 1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group and the iodine atom. The final step involves the addition of the methanamine group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.
Scientific Research Applications
1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can form strong interactions with various biological molecules, leading to inhibition or activation of specific pathways. The methanamine group can interact with amino acid residues in proteins, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine can be compared with other similar compounds, such as:
1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical and biological properties.
1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methane:
1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamide: Contains an amide group, which can form different interactions with biological targets compared to the methanamine group.
These comparisons highlight the uniqueness of this compound, particularly its combination of functional groups that contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
[2-(2,2-difluoroethyl)-5-iodopyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2IN3/c7-5(8)3-12-4(2-10)1-6(9)11-12/h1,5H,2-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBSALFPDCORJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2S)-2-aminopropyl]pyrrolidin-2-one hydrochloride](/img/new.no-structure.jpg)


![N-(4-ethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2481317.png)



![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B2481328.png)
![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2481329.png)
![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)
![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)

![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)
